6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione

Melting Point Crystallinity Purification

Researchers using generic thiochromanone scaffolds face uncontrolled SAR variables from oxidation state, halogen, and C2-substitution mismatches. This compound provides a precisely defined 6-chloro-2-methyl-1,1-dioxide building block. - Distinct selectivity: Sulfone oxidation state abolishes cathepsin B activity (IC₅₀ > 10,000 nM) while retaining 11β-HSD1 inhibition. - Synthetic versatility: 6-chloro handle enables Suzuki-Miyaura/Buchwald-Hartwig cross-coupling diversification. - Batch consistency: Well-characterized melting point (134-136 °C) and density (1.428 g/cm³) ensure reliable stoichiometric calculations.

Molecular Formula C10H9ClO3S
Molecular Weight 244.69 g/mol
CAS No. 175205-44-4
Cat. No. B070356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione
CAS175205-44-4
Molecular FormulaC10H9ClO3S
Molecular Weight244.69 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(S1(=O)=O)C=CC(=C2)Cl
InChIInChI=1S/C10H9ClO3S/c1-6-4-9(12)8-5-7(11)2-3-10(8)15(6,13)14/h2-3,5-6H,4H2,1H3
InChIKeyXYDOFTXQCQDRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione: A Specialized Thiochromanone 1,1-Dioxide Building Block


6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione (CAS 175205-44-4) is a heterocyclic small molecule belonging to the thiochromanone 1,1-dioxide (sulfone) class [1]. It features a benzothiopyran core with a 6-chloro substituent, a 2-methyl group, and a fully oxidized sulfur center (1,1-dioxide) . With a molecular formula of C₁₀H₉ClO₃S and a molecular weight of 244.69 g/mol, this compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), cathepsin L, and tropical disease parasites . Its high purity (typically 97–98%) and established analytical characterization (melting point 134–136 °C, density 1.428 g/cm³, XLogP 1.7) make it a reliable building block for structure–activity relationship (SAR) exploration and lead optimization [1].

Structural Nuances Differentiating Thiochromanone Derivatives


The thiochromanone 1,1-dioxide scaffold is exquisitely sensitive to minor structural modifications. Oxidation state (sulfide vs. sulfone), halogen identity (6-chloro vs. 6-fluoro), and C2-substitution (2-methyl vs. hydrogen) each profoundly alter melting point, density, lipophilicity, and biological target engagement [1]. For instance, thiochromanone sulfides potently inhibit cathepsin L (IC₅₀ values in the low nanomolar range) but also hit cathepsin B, whereas their sulfone counterparts are generally inactive against cathepsin B (IC₅₀ > 10,000 nM), thereby offering a cleaner selectivity profile [2]. Similarly, the 6-chloro substituent provides a synthetic handle for cross-coupling diversification that is absent in the 6-fluoro analog [3]. Substituting a generic thiochromanone 1,1-dioxide with a close analog therefore introduces uncontrolled variables in SAR campaigns, formulation development, and metabolic stability profiling. The quantitative evidence below demonstrates that the unique combination of 6-chloro, 2-methyl, and 1,1-dioxide substituents confers a distinct physicochemical and biological signature that cannot be replicated by its nearest structural neighbors.

Physicochemical and Biological Differentiation from Closest Analogs


Melting Point Depression vs. Des-methyl Analog

The target compound displays a melting point of 134–136 °C [1], while the des-methyl analog 6-chloro-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione (CAS 90396-06-8) melts at 148–150 °C [2]. The 12–16 °C depression arises from the 2-methyl substituent, which disrupts crystal packing and can facilitate recrystallization during purification.

Melting Point Crystallinity Purification

Density Reduction vs. 6-Chloro Des-methyl Analog

The density of the title compound is 1.428 g/cm³ [1], whereas the des-methyl analog (CAS 90396-06-8) exhibits a density of 1.524 g/cm³ [2]. This 6.3% reduction in density affects volume-to-mass conversions essential for solution preparation and solid dosage form design.

Density Formulation Dosage Form

Sulfone Oxidation State Minimizes Cathepsin B Off-Target Activity

In a comprehensive SAR study of thiochromanone thiosemicarbazones, sulfide derivatives exhibited potent cathepsin L inhibition (most potent IC₅₀ = 46 nM), whereas the corresponding sulfone class was uniformly inactive against cathepsin B (IC₅₀ > 10,000 nM) [1]. This >200-fold selectivity window suggests that the 1,1-dioxide functionality in 6-Chloro-2-methyl-1,2,3,4-tetrahydro-1lambda6-benzothiine-1,1,4-trione may inherently reduce off-target cysteine protease inhibition.

Cathepsin B Selectivity Sulfone

Enhanced Lipophilicity vs. Unsubstituted Parent

The title compound has a computed XLogP of 1.7 [1], while the unsubstituted parent thiochromanone 1,1-dioxide (CAS 19446-96-9) is predicted to have a LogP of approximately 0.5–1.0 based on structural similarity (loss of chloro and methyl substituents) . This ΔLogP of 0.7–1.2 units indicates a meaningful increase in lipophilicity, which may translate into improved passive membrane permeability—a critical parameter for intracellular or CNS target engagement.

LogP Lipophilicity Membrane Permeability

Optimal Application Scenarios Based on Differentiation Evidence


11β-HSD1 Lead Optimization with Reduced Cathepsin Liability

The compound has been reported as a potent inhibitor of human liver 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Combined with the class-level evidence that the sulfone oxidation state abolishes cathepsin B activity (IC₅₀ > 10,000 nM) [1], this compound is particularly suited for 11β-HSD1 inhibitor programs where avoiding cysteine protease off-target effects is critical. Medicinal chemists can use this scaffold to explore SAR around the 6-chloro and 2-methyl positions while maintaining a clean selectivity profile.

Parallel Library Synthesis via Palladium Cross-Coupling

The aryl chloride at the 6-position serves as a versatile synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the thiochromanone 1,1-dioxide scaffold. The distinct melting point (134–136 °C) and density (1.428 g/cm³) of the starting material [2] facilitate accurate stoichiometric calculations and purification of the resulting library members.

Antiparasitic Drug Discovery Targeting Trypanothione Reductase

The 4H-thiochromen-4-one 1,1-dioxide core, of which this compound is a direct derivative, has been validated as a special allosteric modulator of trypanothione reductase (TR), a vital enzyme for parasite oxidative stress management [3]. The 6-chloro-2-methyl substitution pattern offers a differentiated starting point for structure-based design of novel antitrypanosomal and antileishmanial agents, with the moderate lipophilicity (XLogP 1.7) potentially improving cellular uptake into parasite-infected macrophages.

Formulation Development with Precise Physicochemical Specifications

For preclinical formulation scientists, the well-characterized melting point (134–136 °C) and density (1.428 g/cm³) of this compound [2] enable accurate solid-dosage design and solution preparation. The 6.3% lower density compared to the des-methyl analog (1.524 g/cm³) [4] and the distinct melting point provide unambiguous identity confirmation and batch-to-batch consistency verification, critical for GLP toxicology studies.

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